2-Bromoisonicotinohydrazide is a chemical compound that belongs to the class of hydrazides, specifically derived from isonicotinic acid. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry. The presence of the bromine atom enhances its reactivity and biological profile, making it a subject of interest for further studies.
This compound is classified as a hydrazide and can be categorized under organic compounds containing nitrogen. Its structure features a bromine substituent on the isonicotinic framework, which contributes to its unique properties and reactivity.
The synthesis of 2-Bromoisonicotinohydrazide typically involves the reaction between isonicotinic acid and hydrazine or its derivatives in the presence of brominating agents. Several synthetic routes have been explored, including:
The molecular structure of 2-Bromoisonicotinohydrazide can be represented as follows:
The compound's structure can be confirmed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry, which provide insights into its molecular characteristics.
2-Bromoisonicotinohydrazide is involved in various chemical reactions that exploit its functional groups:
The mechanism of action for 2-Bromoisonicotinohydrazide primarily involves its interactions with biological targets:
Studies indicate that derivatives of isonicotinic hydrazides exhibit varying degrees of biological activity, suggesting that modifications at the 2-position (like bromination) can influence their potency against specific targets.
2-Bromoisonicotinohydrazide has several applications in scientific research:
2-Bromoisonicotinohydrazide (CAS 29849-15-8) represents a strategically modified derivative within the isonicotinic acid hydrazide class, designed to overcome limitations of its parent compound while leveraging halogenation effects. With the molecular formula C₆H₆BrN₃O and molecular weight 216.04 g/mol [3] [8], this compound features a bromine atom at the pyridine ring's 2-position—a modification that profoundly influences its electronic properties and binding interactions. Its solid-state stability and synthetic accessibility make it a versatile intermediate for developing novel therapeutic agents targeting infectious diseases and beyond [5] [8]. This review examines the unique structural attributes, halogenation benefits, and historical development context that position this compound as a valuable scaffold in rational drug design.
The hydrazide functional group (-CONHNH₂) constitutes the pharmacophoric core enabling key biological interactions in isonicotinic acid derivatives. This moiety facilitates:
Recent synthetic efforts have yielded 2-bromoisonicotinohydrazide derivatives with notable bioactivities. Compound 5b (MIC = 7.30 µM) and 11b (MIC = 8.74 µM) demonstrate potent inhibition of M. tuberculosis H37Rv, outperforming pyrazinamide (MIC = 50.77 µM) and matching ethambutol efficacy (MIC = 7.64 µM) [7]. Crucially, these derivatives maintain hydrazide-dependent activation mechanisms while enhancing target affinity through bromine-induced electronic effects.
Table 1: Bioactivity Profile of Select Hydrazide-Containing Compounds
Compound | Target Pathogen | MIC/IC₅₀ (µM) | Key Structural Features |
---|---|---|---|
Isoniazid (INH) | M. tuberculosis H37Rv | 0.01-0.25 | Unsubstituted pyridine hydrazide |
2-Bromo derivative 5b | M. tuberculosis H37Rv | 7.30 | 2-Bromo, hydrazide linker |
2-Bromo derivative 11b | M. tuberculosis H37Rv | 8.74 | 2-Bromo, modified hydrazide |
Ethambutol (control) | M. tuberculosis H37Rv | 7.64 | Ethylene diamine scaffold |
Halogen introduction—particularly bromine at the pyridine C2 position—imparts strategic advantages:
Table 2: Comparative Analysis of Halogenated Isonicotinohydrazide Derivatives
Structural Modification | Binding Energy (ΔG, kcal/mol) | Relative MIC vs. INH | Lipophilic Efficiency (LiPE) |
---|---|---|---|
Unsubstituted (INH) | -7.2 | 1.0× | 2.8 |
2-Fluoro | -8.1 | 2.5× | 3.5 |
2-Bromo | -9.1 | 4.8× | 4.2 |
2-Chloro | -8.7 | 3.2× | 3.9 |
3-Bromo | -8.3 | 1.8× | 3.6 |
The development trajectory of isonicotinic acid derivatives reflects broader drug discovery paradigms:
Modern brominated derivatives exemplify the transition from serendipity to rational design. Fragment-based approaches and dynamic combinatorial chemistry now optimize substitutions around the brominated core, generating libraries screened against emerging targets like PD-1/PD-L1 in oncology [1] [4]. This evolution underscores how ancient hydrazide-containing remedies have been refined through contemporary chemical strategies.
Table 3: Key Milestones in Isonicotinohydrazide-Based Drug Development
Time Period | Development Phase | Representative Advance | Impact |
---|---|---|---|
1950s | First-Generation Agents | Isoniazid (INH) approval | TB mortality reduction >60% |
1980s–1990s | Resistance Mitigation | Hydrazide prodrug strategies | Overcome katG mutation-based resistance |
Early 2000s | Halogenation Studies | 2-Fluoro/chloro derivatives | Moderate potency improvement (2-3× vs INH) |
2010s–Present | Brominated Derivatives | 2-Bromoisonicotinohydrazide analogs | Enhanced target binding; 5× potency gain |
Compounds Mentioned
The strategic incorporation of bromine into the isonicotinohydrazide scaffold exemplifies modern medicinal chemistry's power to revitalize classical pharmacophores. As drug discovery enters an era of integrated computational-phenotypic approaches, 2-bromoisonicotinohydrazide provides a versatile template for targeting evolving disease challenges.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0